molecular formula C13H23NO3 B13453528 Tert-butyl 2,2,5,5-tetramethyl-3-oxopyrrolidine-1-carboxylate

Tert-butyl 2,2,5,5-tetramethyl-3-oxopyrrolidine-1-carboxylate

Cat. No.: B13453528
M. Wt: 241.33 g/mol
InChI Key: NGSAKWONFANYPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2,2,5,5-tetramethyl-3-oxopyrrolidine-1-carboxylate is a chemical compound with a molecular formula of C13H23NO3. It is a derivative of pyrrolidine, characterized by the presence of a tert-butyl ester group and four methyl groups attached to the pyrrolidine ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2,2,5,5-tetramethyl-3-oxopyrrolidine-1-carboxylate typically involves the reaction of 2,2,5,5-tetramethyl-3-oxopyrrolidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, ensuring consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2,2,5,5-tetramethyl-3-oxopyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in a variety of functionalized pyrrolidine derivatives.

Scientific Research Applications

Tert-butyl 2,2,5,5-tetramethyl-3-oxopyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl 2,2,5,5-tetramethyl-3-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2,2,4,4-tetramethyl-3-oxopyrrolidine-1-carboxylate
  • Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1-carboxylate
  • Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydropyridine-1(2H)-carboxylate

Uniqueness

Tert-butyl 2,2,5,5-tetramethyl-3-oxopyrrolidine-1-carboxylate is unique due to the specific arrangement of its methyl groups and the presence of the oxo group. This structural configuration imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.

Properties

Molecular Formula

C13H23NO3

Molecular Weight

241.33 g/mol

IUPAC Name

tert-butyl 2,2,5,5-tetramethyl-3-oxopyrrolidine-1-carboxylate

InChI

InChI=1S/C13H23NO3/c1-11(2,3)17-10(16)14-12(4,5)8-9(15)13(14,6)7/h8H2,1-7H3

InChI Key

NGSAKWONFANYPS-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C(N1C(=O)OC(C)(C)C)(C)C)C

Origin of Product

United States

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